molecular formula C11H15N3O3 B3372780 1,1-Diethyl-3-(3-nitrophenyl)urea CAS No. 92902-51-7

1,1-Diethyl-3-(3-nitrophenyl)urea

Cat. No.: B3372780
CAS No.: 92902-51-7
M. Wt: 237.25 g/mol
InChI Key: MGLQHMGZCTZIJT-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-(3-nitrophenyl)urea is a substituted urea derivative with the molecular formula C₁₁H₁₅N₃O₃ and a monoisotopic mass of 237.11134 Da . Structurally, it features a urea backbone (NH–CO–NH) with diethyl groups on one nitrogen and a 3-nitrophenyl substituent on the other. The presence of the nitro group (–NO₂) at the meta position of the phenyl ring contributes to its electronic and steric properties, which may influence reactivity and applications in agrochemical or pharmaceutical contexts.

Properties

IUPAC Name

1,1-diethyl-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-3-13(4-2)11(15)12-9-6-5-7-10(8-9)14(16)17/h5-8H,3-4H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLQHMGZCTZIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307358
Record name 1,1-diethyl-3-(3-nitrophenyl)urea
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Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92902-51-7
Record name NSC190805
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190805
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Record name 1,1-diethyl-3-(3-nitrophenyl)urea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIETHYL-3-(3-NITROPHENYL)UREA
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diethyl-3-(3-nitrophenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both environmentally friendly and efficient, yielding high-purity products. The reaction typically involves the following steps:

  • Dissolution of potassium isocyanate in water.
  • Addition of the appropriate amine (in this case, diethylamine and 3-nitroaniline).
  • Stirring the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow reactors and automated monitoring systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-3-(3-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides (R-X) and bases such as sodium hydride (NaH).

Major Products Formed

    Reduction: Reduction of the nitro group yields 1,1-Diethyl-3-(3-aminophenyl)urea.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

1,1-Diethyl-3-(3-nitrophenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Diethyl-3-(3-nitrophenyl)urea involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an aminophenyl group, which can then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The nitro group’s electron-withdrawing nature stabilizes negative charges, which may influence hydrogen-bonding interactions in crystal structures (as seen in and for related urea derivatives).
  • Synthetic Routes : Triphosgene is a common reagent for urea synthesis (e.g., in ), but substituent steric bulk (e.g., diethyl vs. dimethyl) may alter reaction yields or purification requirements.

Stability and Reactivity

  • Hydrolytic Stability : Diethyl groups may confer greater hydrolytic resistance compared to smaller alkyl substituents (e.g., dimethyl), as bulkier groups hinder nucleophilic attack on the urea carbonyl.
  • Thermal Stability : Nitro groups generally enhance thermal stability, but substituent interactions (e.g., furan’s oxygen in ) could introduce competing decomposition pathways.

Biological Activity

1,1-Diethyl-3-(3-nitrophenyl)urea is a compound of interest due to its diverse biological activities. This article explores its biological roles, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its urea functional group and a nitrophenyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates, blocking active sites, and altering metabolic pathways.
  • Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce oxidative stress in cells, which can lead to apoptosis or necrosis depending on the concentration and exposure duration .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that urea derivatives can inhibit bacterial growth through various mechanisms:

CompoundTested OrganismsInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
This compoundE. coli1850
This compoundS. aureus2040

These results suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity

In vitro studies have shown that this compound can exhibit cytotoxic effects on cancer cell lines. A study reported that at higher concentrations, the compound induced significant apoptosis in human liver cancer cells (HepG2), with flow cytometry confirming early and late apoptotic phases .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was tested using disc diffusion methods against various bacterial strains. Results indicated effective inhibition comparable to standard antibiotics.

Study 2: Cytotoxic Effects

Another investigation focused on the cytotoxic effects of the compound on cancer cells. The study utilized different concentrations over varying time periods to assess cell viability and apoptosis rates. The findings revealed that the compound significantly reduced cell viability at concentrations above 100 µM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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